![molecular formula C22H17ClO3 B569387 3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione CAS No. 1809464-27-4](/img/structure/B569387.png)
3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione
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Overview
Description
3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione (4-CPCN) is a novel compound that has been recently synthesized and has attracted attention due to its potential applications in scientific research. 4-CPCN is a derivative of naphthalene and is composed of a phenyl ring and a cyclohexenyl ring, both of which are connected by a 4-chlorophenyl moiety. It has been found to possess a variety of biological properties, including anti-inflammatory, antioxidant, and antifungal properties.
Scientific Research Applications
- Didehydroatovaquone is an impurity of Atovaquone, a hydroxy-1,4-naphthoquinone used in the treatment of pneumocystis pneumonia, toxoplasmosis, and malaria .
- Second and third harmonic generation studies demonstrated that this compound has higher static and dynamic polarizability compared to urea .
- These include benzoselenadiazoles/thiadiazoles, spirocyclohexanones, carbazol derivatives, and fused isoxazoles and pyrazoles .
- Didehydroatovaquone has been explored as a starting material for developing pyrazole rings with potential antimalarial and antibacterial activities .
Antipneumocystic Activity
Nonlinear Optics
Heterocycle Synthesis
Antibacterial and Antimalarial Research
Crystallographic Studies
Chiral Atovaquone Impurity
Mechanism of Action
Target of Action
Didehydroatovaquone, also known as 5X6AYN4UWX or 3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione, is a derivative of Atovaquone . Atovaquone is known to target the cytochrome bc1 complex (Complex III) in Plasmodium species . This complex is crucial for the mitochondrial electron transport chain, which is essential for ATP synthesis . Therefore, it’s plausible that Didehydroatovaquone might target the same or similar proteins.
Mode of Action
Atovaquone acts by selectively affecting mitochondrial electron transport and parallel processes such as ATP and pyrimidine biosynthesis in atovaquone-responsive parasites . Given the structural similarity, Didehydroatovaquone likely shares a similar mode of action. It may interact with its targets, inhibiting their normal function, and leading to disruption of critical biological processes such as energy production.
Biochemical Pathways
The primary biochemical pathway affected by Atovaquone, and likely by Didehydroatovaquone, is the mitochondrial electron transport chain . By inhibiting the cytochrome bc1 complex, these compounds disrupt the normal flow of electrons within the mitochondria. This disruption leads to a decrease in ATP production, which can have downstream effects on numerous cellular processes that rely on ATP for energy .
Pharmacokinetics
Atovaquone is known to have enhanced absorption when taken with food, and its distribution volume is relatively small
Result of Action
The molecular and cellular effects of Didehydroatovaquone’s action are likely similar to those of Atovaquone. Atovaquone has been shown to induce apoptosis and inhibit the growth of various cancer cell lines . It’s plausible that Didehydroatovaquone, given its structural similarity, might have similar effects on cell viability and growth.
Action Environment
The influence of environmental factors on Didehydroatovaquone’s action, efficacy, and stability is currently unknown and would require further investigation. It’s worth noting that many drugs’ actions can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .
properties
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-5,9-12,15,24H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBPGPKKLODCKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C2=C(C3=CC=CC=C3C(=O)C2=O)O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didehydroatovaquone | |
CAS RN |
1809464-27-4 |
Source
|
Record name | Didehydroatovaquone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809464274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIDEHYDROATOVAQUONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6AYN4UWX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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